molecular formula C21H22N8O B3006656 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097927-53-0

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B3006656
CAS RN: 2097927-53-0
M. Wt: 402.462
InChI Key: CVOXTTOZJXVIGC-UHFFFAOYSA-N
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Description

The compound is a complex heterocyclic molecule that features several fused ring systems, including pyrazolo[3,4-d]pyrimidin-4-yl and dihydropyridazin-3-one moieties. These structural motifs are commonly found in pharmacologically active compounds due to their ability to interact with various biological targets. The presence of a piperidine ring and pyridinyl group suggests potential for enhanced binding affinity and selectivity towards certain receptors or enzymes.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-yl derivatives has been reported using a one-pot multicomponent reaction with piperidine as an organocatalyst . This method provides a diverse array of heterocyclic derivatives, which could potentially be applied to synthesize the compound of interest. Another study describes the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their fused ring systems, which could offer insights into the synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2H-pyrazolo[4,3-c]pyridine derivatives, has been characterized using spectroscopic methods and crystallography . These analyses reveal the conformation of the rings and the presence of intramolecular interactions, which are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidin-4-yl derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. The pyridazine ring is known to participate in cycloaddition reactions, as demonstrated by the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones . This reactivity could be relevant for further functionalization of the compound or for its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-yl derivatives, such as lipophilicity, can be theoretically calculated and correlated with biological activity . These properties are essential for understanding the pharmacokinetic behavior of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties Research in synthetic chemistry has developed various methods for creating tricyclic and N-aryl fused pyrimidones, including compounds similar to the one . These methodologies involve reactions of different substrates like 2-methylthio-2-imidazoline and 2-methylthio-1,4,5,6-tetrahydro-2-pyrimidine with chloro-carbonyl chlorides to form a series of tricyclic pyrimidones. These compounds, including pyrido and pyrazino fused pyrimidinones, demonstrate the versatility and reactivity of pyrimidine derivatives in synthesizing complex heterocyclic structures. Such synthetic pathways are crucial for exploring the chemical space of pyrimidine derivatives for potential pharmaceutical applications (Friary, McPhail, & Seidl, 1993).

Biological Activities and Potential Applications The synthesis and evaluation of pyrimidine derivatives, including structures analogous to the mentioned compound, have been a focal point in the search for new therapeutic agents. Studies have explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives for potential anti-inflammatory and ulcerogenic effects. Such research endeavors aim to uncover compounds with significant biological activities that could serve as leads for the development of new drugs. Compounds synthesized from pyrazolo[3,4-d]pyrimidin-4-ones have shown promising anti-inflammatory activity, indicating the potential for these molecules in medical research (El-Tombary, 2013).

Antimicrobial Properties Research on heterocyclic compounds, including pyrimidine derivatives, has also highlighted their potential antimicrobial properties. Novel syntheses of pyridin-2-ones, pyrazolo[1,5-a]pyrimidines, and isoxazole derivatives incorporating various moieties have been reported, with some compounds demonstrating moderate activity as antimicrobial agents. These findings suggest the utility of pyrimidine derivatives in developing new antimicrobial agents, reflecting the broader relevance of such compounds in addressing microbial resistance (Al-Omran & El-Khair, 2005).

Anticancer Potential The anticancer potential of imidazo and pyridine derivatives, structurally related to the compound of interest, has been investigated through the synthesis of mitotic inhibitors. Such compounds, by affecting cellular mitosis, demonstrate significant antitumor activity, underscoring the importance of pyrimidine derivatives in cancer research. These studies contribute to the ongoing search for new anticancer agents, with pyrimidine-based structures offering promising avenues for therapeutic development (Temple, Rose, Comber, & Rener, 1987).

properties

IUPAC Name

2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c1-27-20-17(12-25-27)21(24-14-23-20)28-10-6-15(7-11-28)13-29-19(30)3-2-18(26-29)16-4-8-22-9-5-16/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOXTTOZJXVIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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